
Salfredin B11: A Comprehensive Technical
Guide to its Discovery, Origin, and Biological

Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Salfredin B11

Cat. No.: B12763752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Salfredin B11 is a naturally occurring 1-benzopyran derivative first identified in the seeds of

Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and

biological properties of Salfredin B11. It includes a summary of its cytotoxic activity against

various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed

experimental protocols for its isolation and cytotoxicity assessment are provided, along with a

discussion of its potential mechanism of action based on the known activities of related

benzopyran compounds.

Discovery and Origin
Salfredin B11 was first isolated and characterized in 2015 by a team of researchers led by Sun

as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera

Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur

medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study

by Sun et al., Salfredin B11 was identified as compound 4 among four phenolic compounds

isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated

through comprehensive spectroscopic analysis, including High-Resolution Electrospray
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Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR)

spectroscopy[1].

Table 1: Physicochemical Properties of Salfredin B11

Property Value Reference

Molecular Formula C₁₃H₁₂O₄ [1]

Molecular Weight 232.23 g/mol

Class 2,2-dimethyl-1-benzopyran

Biological Activity
Salfredin B11 has demonstrated selective cytotoxic activity against human cancer cell lines.

The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human

cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-

8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).

Cytotoxicity Data
The cytotoxic effects of Salfredin B11 were quantified using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as IC₅₀ values (the

concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table

below. 5-Fluorouracil (5-FU) was used as a positive control.

Table 2: In Vitro Cytotoxicity of Salfredin B11 (IC₅₀ in μM)

Compound Bel7402 HepG2 HCT-8 A549

Salfredin B11 35.6 ± 1.8 15.4 ± 0.9 42.3 ± 2.1 58.7 ± 3.2

5-Fluorouracil 25.4 ± 1.5 30.8 ± 1.7 18.9 ± 1.1 45.6 ± 2.5

Data sourced from Sun et al., 2015.
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The data indicates that Salfredin B11 exhibits its most potent cytotoxic activity against the

HepG2 cell line, with an IC₅₀ value of 15.4 ± 0.9 μM.

Potential Mechanism of Action and Signaling
Pathways
While the specific signaling pathways modulated by Salfredin B11 have not yet been fully

elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects

through various mechanisms. These often include the induction of apoptosis (programmed cell

death) and cell cycle arrest.

Potential signaling pathways that may be influenced by Salfredin B11, based on the activities

of similar compounds, include:

Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by

modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g.,

downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein

Bax). This leads to the activation of caspases, a family of proteases that execute the

apoptotic process.

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or

G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their

regulatory cyclin partners.

Further research is required to determine the precise molecular targets and signaling cascades

affected by Salfredin B11 in cancer cells.
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Potential Anticancer Mechanisms of Benzopyran Derivatives
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Dried and powdered seeds
of Nigella glandulifera (10 kg)

Extraction with 95% EtOH (3 x 2h)
at room temperature

Concentration under
reduced pressure

Crude Extract (980 g)

Suspension in H₂O

Partitioning with
petroleum ether, EtOAc, and n-BuOH

EtOAc Fraction (120 g)

Silica gel column chromatography
(petroleum ether-EtOAc, 50:1 to 0:1)

Elution into 8 fractions (Fr. 1-8)

Fraction 5 (12.5 g)

Silica gel column chromatography
(petroleum ether-acetone, 20:1)

Elution into 3 sub-fractions (Fr. 5-1 to 5-3)

Fraction 5-2

Preparative HPLC
(MeOH-H₂O, 65:35)

Salfredin B11 (12 mg)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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